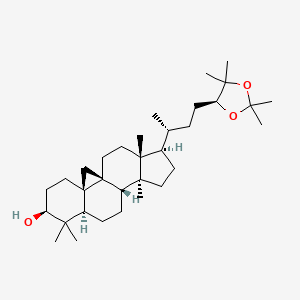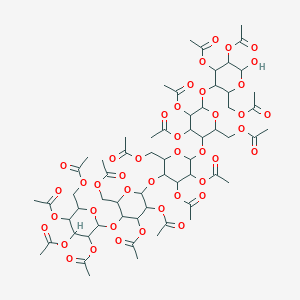
Loteprednol Etabonate-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Loteprednol Etabonate-d3 is a deuterated form of Loteprednol Etabonate, a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation. The deuterated form, this compound, is designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate-d3 involves several key steps:
N-arylation Reaction: The starting compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate then reacts with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity while minimizing the use of toxic reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Loteprednol Etabonate-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Wissenschaftliche Forschungsanwendungen
Loteprednol Etabonate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its anti-inflammatory properties and its effects on cellular pathways.
Medicine: Used in the development of ophthalmic solutions for treating inflammatory eye conditions.
Industry: Employed in the formulation of advanced drug delivery systems, such as nanoparticle-based drug delivery
Wirkmechanismus
Loteprednol Etabonate-d3 exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and mediators. This results in reduced inflammation and immune response. The compound is designed to be a “soft drug,” meaning it is active locally at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone Acetate: Another corticosteroid used for similar ophthalmic conditions.
Dexamethasone: A potent corticosteroid with broader applications.
Fluorometholone: Used in ophthalmic solutions for inflammatory conditions.
Uniqueness
Loteprednol Etabonate-d3 is unique due to its deuterated structure, which enhances its pharmacokinetic properties. It has a high therapeutic index and is rapidly deactivated after exerting its effects, reducing the risk of systemic side effects compared to other corticosteroids .
Eigenschaften
Molekularformel |
C₂₄H₂₈D₃ClO₇ |
|---|---|
Molekulargewicht |
469.97 |
Synonyme |
(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester; CDDD-5604-d3; HGP-1-d3; P-5604-d3; Alrex-d3; Lotemax-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)

![[(2S,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate](/img/structure/B1150593.png)


